5-Chloro-3-fluoropyridine-2-carboxamide

Chemical Sourcing Building Block Purity Quality Control

5-Chloro-3-fluoropyridine-2-carboxamide is a disubstituted pyridine-2-carboxamide (picolinamide) building block bearing a chlorine atom at the 5-position and a fluorine atom at the 3-position on the pyridine ring. This specific halogenation pattern is associated with a distinct electronic profile that modulates both reactivity in nucleophilic aromatic substitution (SNAr) and potential interactions with biological targets, making it a utilized intermediate in medicinal chemistry and agrochemical research.

Molecular Formula C6H4ClFN2O
Molecular Weight 174.56 g/mol
CAS No. 207994-10-3
Cat. No. B1647115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-fluoropyridine-2-carboxamide
CAS207994-10-3
Molecular FormulaC6H4ClFN2O
Molecular Weight174.56 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)C(=O)N)Cl
InChIInChI=1S/C6H4ClFN2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11)
InChIKeyLPSRKMGUAAQVQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-fluoropyridine-2-carboxamide (CAS 207994-10-3): Baseline Characterization for Informed Procurement


5-Chloro-3-fluoropyridine-2-carboxamide is a disubstituted pyridine-2-carboxamide (picolinamide) building block bearing a chlorine atom at the 5-position and a fluorine atom at the 3-position on the pyridine ring . This specific halogenation pattern is associated with a distinct electronic profile that modulates both reactivity in nucleophilic aromatic substitution (SNAr) and potential interactions with biological targets, making it a utilized intermediate in medicinal chemistry and agrochemical research . The compound is commercially available with certified purity levels, typically ≥98%, from multiple suppliers .

Why a Generic Pyridine-2-carboxamide Cannot Substitute for 5-Chloro-3-fluoropyridine-2-carboxamide in Chemical Research


In-class compounds such as unsubstituted pyridine-2-carboxamide, or those with alternative halogen patterns (e.g., 3,5-dichloro or 5-bromo-3-fluoro), exhibit significantly altered electronic and steric properties that preclude direct interchangeability. The specific combination of an electron-withdrawing 3-fluoro and a modifiable 5-chloro substituent on the target compound creates a unique activation pattern for regioselective functionalization, a property not replicated by analogs lacking this precise substitution . This leads to divergent outcomes in both synthesis planning and biological screening, as evidenced by the compound's specific inclusion over its analogs in multiple patent-protected drug discovery programs [1].

Quantitative Differentiation of 5-Chloro-3-fluoropyridine-2-carboxamide: A Comparator-Driven Evidence Table


Certified Purity Benchmarking Against Structurally Similar Building Blocks

The target compound is routinely supplied with a minimum purity specification of 98%, as reported by multiple non-blacklisted vendors . This compares favorably with the nearest fluorinated analog, 5-bromo-3-fluoropyridine-2-carboxamide, which is often only available at 95% purity from comparable suppliers, leading to a 3% absolute purity advantage that reduces impurity-related side reactions in sensitive catalytic transformations. This evidence is classified as Cross-study comparable, based on available vendor specification sheets.

Chemical Sourcing Building Block Purity Quality Control

Patent-Exemplified Utility as a Preferred Scaffold in mGluR5 Antagonist Programs

Analysis of patent WO2011151361A1 reveals that the exact 5-chloro-3-fluoropyridine-2-carboxamide motif is explicitly claimed and utilized as a key intermediate in the synthesis of tricyclic mGluR5 receptor antagonists [1]. In contrast, the analog 5-chloro-3-methylpyridine-2-carboxamide is not exemplified in the same patent family for the same synthetic route, indicating a selected preference for the fluoro-substituted core in this therapeutic program. This constitutes Class-level inference regarding the privileged nature of this specific halogenation pattern.

Medicinal Chemistry GPCR Antagonism Patent Analysis

Computed Electronic Profile Differentiation via Halogen Substitution Pattern

The presence of a 5-chloro substituent adjacent to the carboxamide group, combined with a 3-fluoro meta to the amide, creates a distinct electron-deficient pyridine ring. Based on well-established Hammett σ values, the 3-fluoro group (σ_m ≈ 0.34) exerts a stronger inductive withdrawal than a 3-chloro (σ_m ≈ 0.37, but with +M back-donation) or 3-methyl (σ_m ≈ -0.07, electron-donating) group [1]. This implies the target compound's ring is activated for nucleophilic aromatic substitution at the 5-position to a different degree than its 3,5-dichloro or 5-bromo-3-fluoro counterparts, a Class-level inference based on physical organic chemistry principles. No direct experimental kinetic data comparing all analogs was found for this specific scaffold.

Reaction Design Electrophilicity DFT Calculation

Application Scenarios for 5-Chloro-3-fluoropyridine-2-carboxamide Based on Specific Differentiation Evidence


Late-Stage Functionalization in Kinase Inhibitor Synthesis

The 5-chloro group serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diversity at the 5-position, while the 3-fluoro group modulates electron deficiency and metabolic stability. This precise activation pattern makes the compound a preferred building block for generating patent-protected picolinamide-based kinase inhibitors, as evidenced by its use in Pim kinase inhibitor patents [1]. Procurement of the 98% purity grade minimizes side products during this critical late-stage diversification step.

Scaffold for CNS-Penetrant mGluR5 Antagonist Lead Optimization

The specific 5-chloro-3-fluoro substitution has been validated in the synthesis of tricyclic derivatives targeting the mGluR5 receptor, a GPCR implicated in substance-related disorders [1]. The electron-withdrawing nature of both halogens is likely critical for maintaining the appropriate hydrogen-bond acceptor/donor profile needed for CNS penetration, a property not replicated by the 3-methyl analog. Contract research organizations can procure this compound to rapidly access a pre-validated chemical space.

Agrochemical Intermediate via Regioselective Nucleophilic Displacement

In agrochemical research, the 5-chloro substituent can be selectively displaced by nucleophiles under controlled conditions, while the 3-fluoro group remains intact due to its stronger C-F bond and unfavorable orientation for SNAr. This regioselective reactivity, inferred from the electronic profile analysis, allows for the sequential construction of complex herbicides or fungicides . Using the high-purity starting material from qualified vendors ensures reproducible yields in scaled-up process chemistry.

Quote Request

Request a Quote for 5-Chloro-3-fluoropyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.